Cyclopentyl 2,6-dimethylphenyl ketone
Overview
Description
Cyclopentyl 2,6-dimethylphenyl ketone is a compound belonging to the family of aryl ketones It is characterized by the presence of a cyclopentyl group attached to a 2,6-dimethylphenyl ketone structure
Scientific Research Applications
Cyclopentyl 2,6-dimethylphenyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,6-dimethylphenyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentyl benzene with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact and ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclopentyl 2,6-dimethylphenyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products:
Mechanism of Action
The mechanism by which Cyclopentyl 2,6-dimethylphenyl ketone exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the ketone group undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the ketone group accepts electrons, resulting in the formation of alcohols. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed.
Comparison with Similar Compounds
Cyclopentyl 2,6-dimethylphenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl phenyl ketone: Lacks the 2,6-dimethyl substituents, resulting in different chemical properties and reactivity.
2,6-Dimethylphenyl ketone: Lacks the cyclopentyl group, leading to variations in its chemical behavior and applications.
Cyclopentyl 4-methylphenyl ketone:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and make it suitable for a variety of scientific research applications.
Properties
IUPAC Name |
cyclopentyl-(2,6-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCUNAMBGRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642566 | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-52-1 | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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